

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxychalcone

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Compound of Interest

Compound Name: 3-Hydroxylicochalcone A

Cat. No.: B12370845

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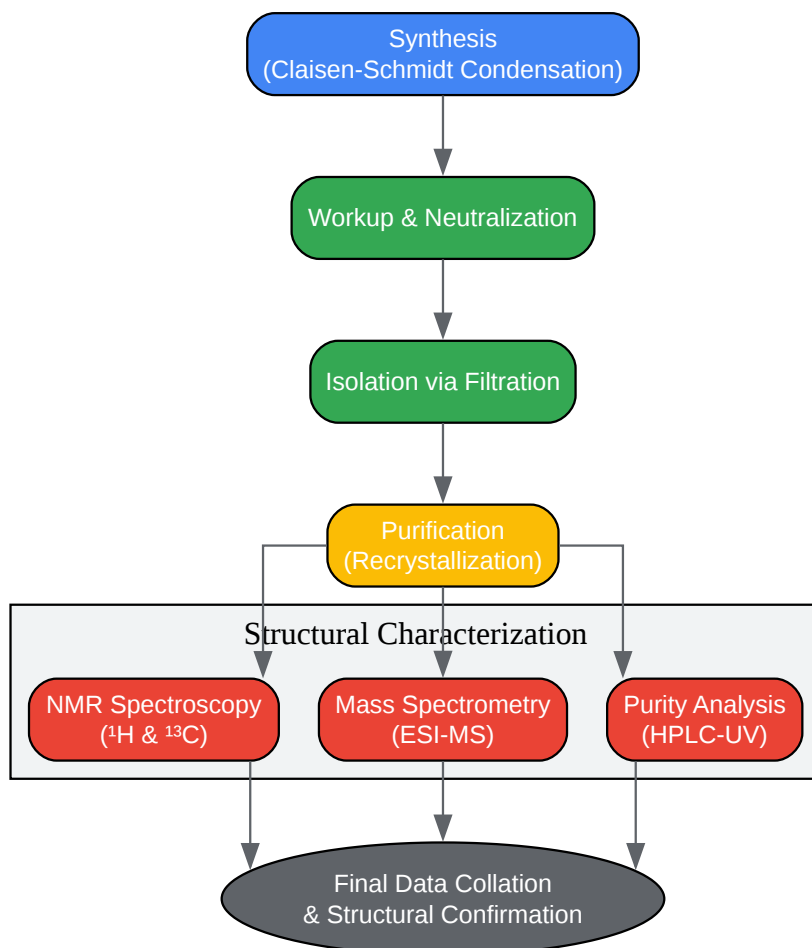
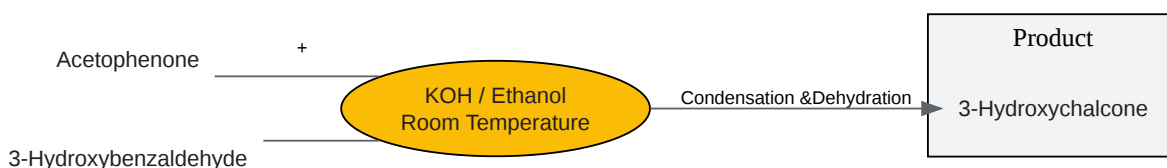
Disclaimer: The compound "**3-Hydroxylicochalcone A**" is not a standard chemical name found in the scientific literature. This guide pertains to the synthesis and characterization of a plausible and well-documented structural analog, (E)-1-phenyl-3-(3-hydroxyphenyl)prop-2-en-1-one, commonly known as 3-Hydroxychalcone. This compound fits the requested nomenclature and serves as a representative model for this class of molecules.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β -unsaturated carbonyl system linking two aromatic rings. They are abundant in nature and serve as precursors for other flavonoids. 3-Hydroxychalcone ($C_{15}H_{12}O_2$) is a key scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive overview of its synthesis via the Claisen-Schmidt condensation and its structural characterization using modern analytical techniques.

Synthesis Pathway

The synthesis of 3-Hydroxychalcone is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the aldol condensation of acetophenone with 3-hydroxybenzaldehyde, followed by dehydration to yield the α,β -unsaturated ketone structure.^{[1][2]}



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References

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